molecular formula C10H12N2 B1313852 (2-methyl-1H-indol-5-yl)methanamine CAS No. 36798-25-1

(2-methyl-1H-indol-5-yl)methanamine

Cat. No. B1313852
CAS RN: 36798-25-1
M. Wt: 160.22 g/mol
InChI Key: OZQPOLJBMYZUOL-UHFFFAOYSA-N
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Description

“(2-methyl-1H-indol-5-yl)methanamine” is a chemical compound with the empirical formula C10H12N2 . Its molecular weight is 160.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The SMILES string for “(2-methyl-1H-indol-5-yl)methanamine” is Cc1cc2cc(CN)ccc2[nH]1 . The InChI string is 1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3 .

Scientific Research Applications

Pharmacological Applications

Indole derivatives are known for their wide range of pharmacological activities. They have been found in many synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents. For example, some indole derivatives have been evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities .

Antimicrobial Activity

Indole derivatives have also shown promise in antimicrobial applications. For instance, certain compounds have been synthesized and characterized for their antimicrobial activity through docking studies .

Antitubercular Activity

Some indole-based compounds have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as treatments for tuberculosis .

Anti-HIV Activity

Novel indolyl and oxochromenyl xanthenone derivatives have been reported with anti-HIV-1 activity, highlighting the potential of indole derivatives in antiviral research .

Cancer Research

Indole derivatives have been used in cancer research, with some compounds inducing cell apoptosis, arresting cells in specific phases of the cell cycle, and inhibiting tubulin polymerization .

Synthesis of Complex Molecules

The indole scaffold is instrumental in the synthesis of complex molecules like Naratriptan and its derivatives, which possess a range of biological and pharmacological activities .

Plant Hormone Research

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants, indicating the role of indoles in plant biology .

Safety and Hazards

“(2-methyl-1H-indol-5-yl)methanamine” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-methyl-1H-indol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQPOLJBMYZUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482784
Record name 1-(2-Methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-1H-indol-5-yl)methanamine

CAS RN

36798-25-1
Record name 1-(2-Methyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-1H-indol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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